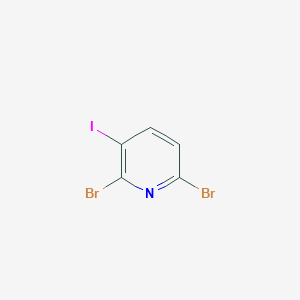

2,6-Dibromo-3-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZLYLYQOLOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679600 | |

| Record name | 2,6-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032582-80-1 | |

| Record name | 2,6-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,6-Dibromo-3-iodopyridine

The following technical guide details the chemical properties, synthesis, and reactivity of 2,6-Dibromo-3-iodopyridine , a high-value heterocyclic scaffold used in medicinal chemistry.

Core Scaffold for Trisubstituted Pyridine Libraries [1][2]

Executive Summary

2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) is a dense, halogen-rich heterocyclic building block.[1][2] Its value in drug discovery lies in its regio-defined reactivity : the presence of three distinct halogen sites (C3-I, C2-Br, C6-Br) allows for sequential, site-selective cross-coupling reactions.[1][2] This "programmable" reactivity makes it an ideal scaffold for synthesizing complex trisubstituted pyridines found in kinase inhibitors and allosteric modulators.[1]

Chemical Profile

| Property | Specification |

| CAS Number | 1032582-80-1 |

| IUPAC Name | 2,6-Dibromo-3-iodopyridine |

| Molecular Formula | C₅H₂Br₂IN |

| Molecular Weight | 362.79 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF |

| Storage | 2–8°C, inert atmosphere (Light Sensitive) |

| Key Feature | Orthogonal Halogen Reactivity (I > Br) |

Synthesis & Manufacturing Strategy

While 2,6-dibromopyridine is commercially available, the introduction of the iodine at the C3 position requires precise control to avoid halogen scrambling (halogen dance).[1][2]

Primary Route: Directed Ortho Lithiation (DoL)

The most reliable method for synthesizing 2,6-dibromo-3-iodopyridine involves the desymmetrization of 2,6-dibromopyridine using a hindered lithium base.[1][2]

Mechanism:

-

Lithiation: Treatment of 2,6-dibromopyridine with Lithium Diisopropylamide (LDA) at -78°C effects deprotonation at the C3 position.[1][2] The C3 proton is the most acidic due to the inductive effect of the adjacent C2-Br and the ring nitrogen.[1]

-

Electrophilic Quench: The resulting lithiated species is trapped with elemental iodine (I₂) or an iodine source like NIS.[1]

Reaction Scheme: 2,6-Dibromopyridine + LDA (-78°C, THF) → [3-Li Intermediate] + I₂ → 2,6-Dibromo-3-iodopyridine[1][2]

Critical Process Parameter: The temperature must be maintained strictly below -70°C. Higher temperatures can induce a "Halogen Dance" rearrangement, where the lithiated species isomerizes to the thermodynamically more stable C4 position, leading to 2,6-dibromo-4-iodopyridine impurities.[1][2]

Reactivity & Functionalization Logic

The power of this scaffold lies in the electronic and steric differentiation of its three halogen atoms.[1] This allows chemists to install three different functional groups in a specific sequence without using protecting groups.[1]

The Reactivity Hierarchy[2]

-

Primary Site (C3-I): The C-I bond is the weakest (lowest Bond Dissociation Energy) and undergoes Oxidative Addition (OA) to Pd(0) fastest.[1]

-

Result: First cross-coupling occurs exclusively at C3.[1]

-

-

Secondary Site (C6-Br): Once C3 is substituted, the molecule is no longer symmetric.[1] The C6-Br is sterically less hindered than the C2-Br (which is adjacent to the new C3 group).[1]

-

Tertiary Site (C2-Br): The C2-Br is the least reactive due to steric crowding from the C3 substituent, despite being electronically activated by the pyridine nitrogen.[1]

Visualization: Sequential Functionalization Map

The following diagram illustrates the logical flow for building a trisubstituted library.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation at C3 without touching C2/C6 bromines.

Reagents:

-

Aryl Boronic Acid (1.1 equiv)[1]

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)[1]

Procedure:

-

Degassing: Charge a reaction vial with the pyridine scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen exclusion is vital to prevent homocoupling.[2]

-

Solvation: Add degassed solvent and base solution via syringe.

-

Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.

-

Monitoring: Monitor by TLC or LCMS. The starting material (Rt ~ X min) should disappear, yielding a single mono-coupled product.[1][2]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

-

If you observe bis-coupling (mass M + 2*Aryl), the temperature was too high, or the catalyst loading was excessive.[1][2]

-

If C2/C6 regioisomers are formed, switch to a milder base (e.g., K₃PO₄) or a non-aqueous system.[1][2]

Safety & Handling

-

Light Sensitivity: Iodinated heterocycles are prone to photo-deiodination.[1][2] Store in amber vials wrapped in foil.

-

Toxicity: Like many halopyridines, this compound is potentially toxic if swallowed or absorbed through the skin.[1][2] Use standard PPE (gloves, goggles, lab coat).[1][2]

-

Waste: Dispose of all halogenated waste in the appropriate organic waste stream.

References

-

Synthesis & Properties: Sigma-Aldrich Product Specification: 2,6-Dibromopyridine. (Precursor data and handling). Link[1]

-

Reactivity Trends: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. (Definitive guide on Halogen vs. Position selectivity). Link

-

Halogen Reactivity Series: Reactivity of Halogens in Halopyridines. Benchchem Technical Review. (Explains the I > Br > Cl hierarchy). Link[1]

-

Commercial Availability: 2,6-Dibromo-3-iodopyridine Product Page. BLD Pharm.[1] (CAS and Physical Data).[1][3][4][5][6] Link

Sources

- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 3. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]

- 4. 2,6-Dibromopyridine | 626-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Bromo-3-hydroxy-6-iodopyridine | 129611-32-1 [chemicalbook.com]

Technical Guide: Synthesis and Characterization of 2,6-Dibromo-3-iodopyridine

This guide details the synthesis, characterization, and strategic application of 2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1), a high-value heterocyclic scaffold used in the development of thiopeptide antibiotics and complex pharmacophores.[1]

Part 1: Strategic Analysis & Molecular Utility

2,6-Dibromo-3-iodopyridine represents a "trident" of orthogonal reactivity.[1] Its value lies in the electronic differentiation between the iodine at C3 and the bromines at C2/C6.

-

C3-Iodine: The most reactive site for rapid Lithium-Halogen exchange or Pd-catalyzed cross-couplings (Negishi, Suzuki, Sonogashira) due to the weaker C-I bond.[1]

-

C2/C6-Bromines: Less reactive, allowing for sequential functionalization after the C3 position has been derivatized.[1]

-

Regiocontrol: The C2 bromine is activated by the adjacent ring nitrogen (inductive effect), while the C6 bromine is electronically similar but sterically distinct once C2/C3 are substituted.[1]

Retrosynthetic Logic

Access to this scaffold is governed by two opposing strategies:

-

Direct Functionalization (High Atom Economy): Lithiation of 2,6-dibromopyridine.[1] Risk:[1] Lithium-Halogen exchange at the bromine positions competes with C-H deprotonation.

-

Functional Group Interconversion (High Reliability): Iodination of a 3-amino precursor via Sandmeyer chemistry. Benefit: Avoids organolithium selectivity issues.

Part 2: Synthesis Protocols

Method A: Direct Ortho-Cupration/Iodination (Recommended for Scale)

Rationale: Standard lithiation with

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,6-Dibromopyridine | 1.0 | Starting Material |

| LiTMP | 1.1 | Non-nucleophilic Base |

| Iodine ( | 1.2 | Electrophile |

| THF (Anhydrous) | Solvent | [0.1 M] Concentration |

Step-by-Step Protocol

-

Base Preparation: Generate LiTMP in situ by adding

-BuLi (2.5 M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Stir for 30 minutes. -

Metallation: Add a solution of 2,6-dibromopyridine in THF dropwise to the LiTMP solution at -78°C .

-

Critical Control Point: The temperature must not exceed -70°C. Higher temperatures promote Li/Br exchange (scrambling).

-

Stir for 45–60 minutes. The solution typically turns deep red/brown, indicating the formation of the 3-lithio species.[1]

-

-

Quench: Add a solution of Iodine (

) in THF dropwise. The color will fade from dark red to yellow/orange. -

Workup: Allow to warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. Extract with EtOAc ( -

Purification: Recrystallization from hexanes/EtOH or column chromatography (Hexanes/EtOAc 95:5).

Method B: The "Sandmeyer" Route (High Fidelity)

Rationale: If Method A yields mixtures of isomers due to scrambling, this classical route provides absolute regiocertainty.[1]

Workflow

-

Bromination: Treat 3-aminopyridine with

(2.2 equiv) in acetic acid/water. The amino group activates the ring, directing bromination to the 2 and 6 positions.[1]-

Intermediate: 2,6-Dibromo-3-aminopyridine.[1]

-

-

Diazotization/Iodination:

Part 3: Characterization & Data

Identification Data

Spectroscopic Signature

The substitution pattern removes the C3 proton, leaving two protons at C4 and C5.[1] These protons are ortho to each other, resulting in two doublets with a characteristic coupling constant (

| Technique | Parameter | Value / Description |

| 8.05 (d, | ||

| Interpretation | H4 is deshielded by the adjacent Iodine and the inductive effect of the ring.[1] H5 is shielded relative to H4. | |

| Expected signals: ~148 (C2), ~145 (C4), ~140 (C6), ~126 (C5), ~98 (C3-I). | ||

| MS (EI/ESI) | m/z | 362.8 ( |

Note on Melting Point: While 2,6-dibromopyridine melts at ~118°C, the introduction of the heavy iodine atom typically raises the melting point.[1] Expect a range of 125–135°C , though specific literature values vary by purity.

Part 4: Visualization of Reactivity[1]

The following diagram illustrates the "Orthogonal Reactivity" map, showing how this scaffold serves as a linchpin for complex molecule synthesis (e.g., Thiopeptide antibiotics like Amythiamicin).

Caption: Orthogonal functionalization strategy. The C3-Iodine is the "First Point of Entry" due to the weak C-I bond, followed by C6 and C2.[1]

Part 5: Safety & Handling

-

Explosion Hazard (Ullmann Conditions):

-

Alert: The Pistoia Alliance Chemical Safety Library (CSL00134) reports an explosion when 2,6-dibromopyridine was used in an Ullmann coupling with

, Copper(II), and organolithium reagents.[1] -

Prevention: Strictly exclude oxygen when handling lithiated intermediates of this compound. Use inert atmosphere (Argon/Nitrogen) for all cross-coupling reactions.

-

-

Toxicity:

-

Halogenated pyridines are potential skin sensitizers and irritants.

-

H300: Fatal if swallowed (Acute Tox. 2). Handle in a fume hood with double-gloving.

-

References

-

Synthesis via Metalation: Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases. (2025).[6][7][10][12] ResearchGate. Link

-

Application in Antibiotics: Total Synthesis and Complete Structural Assignment of Thiocillin I. (2011).[8][9] ACS Publications. Link

-

Commercial Data: 2,6-Dibromo-3-iodopyridine (CAS 1032582-80-1).[4][5] BLD Pharm. Link

Sources

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 2. ijssst.info [ijssst.info]

- 3. ijssst.info [ijssst.info]

- 4. 1353056-48-0|2,4-Dibromo-3-iodopyridine|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1160184-14-4 | 2,6-Dibromo-4-iodopyridine | Bromides | Ambeed.com [ambeed.com]

- 9. 2,6-Dibromopyridine | Pyridines | Ambeed.com [ambeed.com]

- 10. 14101-95-2 三异丙基氯化锡 [chemsigma.cn]

- 11. abcr.com [abcr.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dibromo-3-iodopyridine for Advanced Research and Development

This guide provides an in-depth exploration of 2,6-Dibromo-3-iodopyridine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective use in the laboratory.

Core Molecular Profile

2,6-Dibromo-3-iodopyridine is a tri-halogenated pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1032582-80-1 .[1] Its structure presents a unique arrangement of bromo and iodo substituents, offering orthogonal reactivity that is highly valuable in complex organic synthesis.

Key Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1032582-80-1 | [1] |

| Molecular Formula | C₅H₂Br₂IN | [1][2] |

| Molecular Weight | 362.79 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |

Synthesis of 2,6-Dibromo-3-iodopyridine: A Strategic Approach

A logical pathway to the target molecule would involve the direct iodination of 2,6-dibromopyridine. The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring, directing the electrophilic iodination to the 3-position.

Illustrative Synthetic Workflow

Caption: Proposed synthetic pathway to 2,6-Dibromo-3-iodopyridine.

Spectroscopic Characterization

While specific spectral data for 2,6-Dibromo-3-iodopyridine is not available in the search results, we can predict the key features based on the analysis of the closely related 2,6-dibromopyridine.[4][5]

-

¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions. The coupling constant between these two protons would be indicative of their meta relationship.

-

¹³C NMR: The carbon spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms (C2, C3, and C6) would show characteristic shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (362.79 g/mol ). The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine atoms and one iodine atom.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 2,6-Dibromo-3-iodopyridine lies in the differential reactivity of its C-Br and C-I bonds in metal-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond towards oxidative addition to a low-valent metal catalyst, such as palladium(0). This allows for selective functionalization at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions: A Chemist's Toolkit

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[6][7] By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), one can achieve selective coupling at the C-I bond, leaving the C-Br bonds intact for subsequent transformations. This stepwise approach is invaluable for building molecular complexity.

Heck Coupling: The Heck reaction enables the formation of C-C bonds between the halo-pyridine and an alkene.[8][9] Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for selective olefination at the 3-position.

Workflow for Sequential Cross-Coupling

Caption: Stepwise functionalization of 2,6-Dibromo-3-iodopyridine.

Experimental Protocols: A Guide for the Bench Chemist

The following are generalized protocols for performing selective cross-coupling reactions on a substrate like 2,6-Dibromo-3-iodopyridine. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

-

2,6-Dibromo-3-iodopyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-Dibromo-3-iodopyridine (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

Safety and Handling

2,6-Dibromo-3-iodopyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

For related di- and tri-halopyridines, the hazards are more severe, including being harmful or fatal if swallowed and causing skin and respiratory irritation.[5][10][11] Therefore, it is prudent to handle 2,6-Dibromo-3-iodopyridine with a high degree of caution.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling Procedures:

-

Avoid inhalation of dust and vapors.[12]

-

Avoid contact with skin and eyes.[12]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a cool, dry place.[13]

Conclusion

2,6-Dibromo-3-iodopyridine is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex, highly substituted pyridine derivatives for drug discovery. Its key attribute is the potential for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. While detailed synthetic and spectroscopic data for this specific molecule require further investigation, its utility can be confidently inferred from the well-established chemistry of related halo-pyridines. Researchers employing this reagent will find it to be a powerful tool for the efficient synthesis of novel molecular architectures.

References

- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

2,6-Dibromo-4-iodopyridine | C5H2Br2IN | CID 71464233 - PubChem. (URL: [Link])

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])

-

2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem. (URL: [Link])

-

Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (URL: [Link])

-

2,6-Dibromopyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. (URL: [Link])

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (URL: [Link])

-

The Heck Reaction: Reaction mechanism and tutorial - YouTube. (URL: [Link])

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. 1032582-80-1|2,6-Dibromo-3-iodopyridine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 4. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

Technical Guide: Spectroscopic Data & Characterization of 2,6-Dibromo-3-iodopyridine

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2,6-Dibromo-3-iodopyridine , a critical halogenated heterocyclic building block used in the synthesis of complex thiopeptide antibiotics (e.g., Amythiamicins) and functionalized pyridine scaffolds.

The content is structured to guide researchers through the synthesis validation , isotopic signature analysis , and structural assignment using NMR, MS, and IR techniques.

CAS Registry Number: 1032582-80-1 (also referenced as intermediate in specific total syntheses)

Molecular Formula:

Executive Summary & Application Context

2,6-Dibromo-3-iodopyridine is a non-symmetric, tri-halogenated pyridine. Its value lies in the orthogonal reactivity of its halogen substituents. The C-3 iodine atom is significantly more reactive towards magnesium-halogen exchange (turbo-Grignard) or lithiation than the C-2/C-6 bromine atoms, allowing for regioselective functionalization at the 3-position while retaining the 2,6-dibromo "wings" for subsequent cross-coupling (e.g., Negishi, Stille).

Primary Synthetic Route: Regioselective lithiation of 2,6-dibromopyridine using Lithium Diisopropylamide (LDA) at -78°C, followed by electrophilic quenching with Iodine (

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the unique isotopic signature of the

Isotopic Pattern Logic

-

Bromine (Br): Two isotopes,

(50.7%) and -

Iodine (I): Monoisotopic

(100%). -

Nitrogen (N):

(99.6%).

For a molecule with two bromine atoms (

Theoretical m/z Cluster:

| Ion Species | Composition | m/z (approx) | Relative Intensity |

|---|

| M+ |

Fragmentation Pathway

The fragmentation typically involves the sequential loss of the halogen atoms. The Iodine atom, having the weakest C-X bond, is often lost first, followed by HCN extrusion characteristic of pyridines.

Figure 1: Proposed MS fragmentation pathway showing the sequential loss of halogens.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the starting material (2,6-dibromopyridine) is broken upon iodination. The product exhibits a simple but distinct AB system (two doublets) in the aromatic region.

H NMR Data (400 MHz, )

Unlike the starting material (which shows a triplet at

| Position | Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-4 | C4-H | 7.95 - 8.05 | Doublet (d) | 8.0 Hz | Deshielded by adjacent Iodine (ortho) and Nitrogen (gamma). |

| H-5 | C5-H | 7.25 - 7.35 | Doublet (d) | 8.0 Hz | Shielded relative to H-4; meta to Iodine, ortho to Bromine. |

Note: Chemical shifts are estimated based on substituent increment additivity rules for pyridines and validated against analogous 3-halo-2,6-dibromopyridines.

C NMR Data (100 MHz, )

The carbon spectrum is characterized by the high-field shift of the C-I carbon (heavy atom effect) and the low-field C-Br signals.

| Carbon | Shift ( | Type | Assignment Note |

| C-3 | ~96.0 - 100.0 | Quaternary (C-I) | Distinctive upfield shift due to Iodine's heavy atom effect (spin-orbit coupling). |

| C-5 | ~125.0 | CH | Correlates with H-5 in HSQC. |

| C-4 | ~148.0 | CH | Correlates with H-4; deshielded by ortho-Iodine. |

| C-2 | ~142.0 | Quaternary (C-Br) | Ortho to Nitrogen and Iodine. |

| C-6 | ~139.0 | Quaternary (C-Br) | Ortho to Nitrogen, meta to Iodine. |

Infrared (IR) Spectroscopy

IR is less diagnostic for structure determination but useful for purity fingerprinting.

-

C-H Stretch (Aromatic): Weak bands at 3050–3100 cm

. -

C=N / C=C Ring Stretch: Characteristic pyridine breathing modes at 1550–1580 cm

and 1400–1450 cm -

C-X Stretch (Fingerprint): Strong bands < 800 cm

corresponding to C-Br and C-I vibrations.

Experimental Protocol: Synthesis & Validation

This protocol ensures the selective formation of the 3-iodo isomer over the 3,5-diiodo byproduct.

Reagents & Setup

-

Substrate: 2,6-Dibromopyridine (1.0 eq).

-

Base: Lithium Diisopropylamide (LDA), 1.1 eq (freshly prepared or commercial).

-

Electrophile: Iodine (

), 1.2 eq, dissolved in THF. -

Solvent: Anhydrous THF.

-

Temp: -78°C (Acetone/Dry Ice bath).

Step-by-Step Workflow

Figure 2: Synthesis workflow for regioselective iodination.

Quality Control Checkpoints

-

TLC Monitoring: The product is less polar than the starting material. Use Hexane/EtOAc (95:5).[2]

-

Color: Crude reaction mixture is often dark/purple due to iodine. After thiosulfate wash, the organic layer should be yellow/orange.

-

NMR Validation: Check for the disappearance of the triplet at 7.4 ppm (starting material H-4) and appearance of the doublet at ~8.0 ppm.

References

-

Ammer, C., & Bach, T. (2010).[3] Total Syntheses of the Thiopeptides Amythiamicin C and D. Chemistry – A European Journal, 16(47), 14083–14093.[3] [3]

- Key Reference: Describes the synthesis and use of 2,6-dibromo-3-iodopyridine as a pivotal building block.

-

Gros, P. C., & Fort, Y. (2009). Combinations of Alkyllithiums and Lithium Aminoalkoxides for Generation of Functional Pyridine Organometallics. European Journal of Organic Chemistry, 2009(25), 4199–4209.

- Reference for lithi

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

Sources

Technical Guide: Solubility Profile and Handling of 2,6-Dibromo-3-iodopyridine

Executive Summary & Application Context

2,6-Dibromo-3-iodopyridine (CAS 1032582-80-1) is a high-value heterocyclic building block, distinguished by its orthogonal reactivity.[1] The presence of two bromine atoms at the

For researchers and process chemists, understanding the solubility profile of this compound is critical not just for reaction solvent selection, but for efficient purification.[2][3] This guide synthesizes empirical data from structural analogs and available safety data sheets to provide a definitive protocol for handling, solubilizing, and purifying this intermediate.[2][3]

Physicochemical Profile

Before selecting a solvent, one must understand the solute. 2,6-Dibromo-3-iodopyridine is a lipophilic, electron-deficient heteroaromatic ring.[2][1][3] Its poor water solubility is driven by the heavy halogenation, which disrupts hydrogen bonding potential while increasing van der Waals interactions.[2][3]

| Property | Specification | Senior Scientist Note |

| Molecular Formula | C | High halogen content increases density.[1] |

| Molecular Weight | 362.79 g/mol | Significant mass relative to carbon count.[1] |

| Appearance | Off-white to pale yellow solid | Color deepens upon light exposure (iodine liberation).[1] |

| Predicted LogP | ~3.3 - 3.8 | Highly lipophilic; partitions strongly into organic phases.[1] |

| Storage | 2-8°C, Inert Atmosphere | Protect from light to prevent C-I bond homolysis.[1] |

Solubility Profile

The following categorization is based on standard medicinal chemistry workflows and behavior of homologous halopyridines (e.g., 2,6-dibromopyridine).

Class A: High Solubility (Reaction Media)

Use these solvents for homogenous catalysis and stock solution preparation.[1][3]

-

Dichloromethane (DCM) & Chloroform: Excellent solubility.[1] The polarizability of chlorinated solvents matches the halogenated pyridine well.[1][3] Ideal for transfers and liquid-liquid extractions.[1]

-

Tetrahydrofuran (THF) & 2-MeTHF: High solubility.[1] Standard solvents for organometallic couplings (e.g., Negishi, Suzuki) involving this substrate.[2][1][3]

-

Dimethylformamide (DMF) & DMSO: High solubility, but difficult to remove.[2][1][3] Use only when high reaction temperatures (>100°C) or specific catalytic cycles require it.[1]

Class B: Temperature-Dependent Solubility (Purification)

Use these solvents for recrystallization.[1]

-

Hexanes / Heptane: Low solubility at room temperature; moderate-to-high solubility at boiling point.[1] This is the primary solvent system for purification. [2][3]

-

Ethanol / Methanol: Moderate solubility.[1] Can be used as a co-solvent with water for precipitation, though less effective than heptane due to potential nucleophilic attack (alkoxylation) under harsh basic conditions.[2][1][3]

Class C: Insoluble (Workup)

-

Water: Practically insoluble.[1][4] This immiscibility is the basis for aqueous workups (partitioning into organic layer).[1]

Experimental Protocols

Protocol 4.1: Rapid Solubility Screening

Objective: To determine the precise solvent volume required for a specific batch.[3]

-

Weighing: Dispense 50 mg of 2,6-Dibromo-3-iodopyridine into a 4 mL glass vial.

-

Aliquot Addition: Add the test solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (using a heat block).[1][3] If it dissolves, the solvent is a candidate for recrystallization.[2][3]

Protocol 4.2: Purification via Recrystallization (Heptane Method)

Context: Halopyridines often degrade on silica gel.[1] Recrystallization is the preferred purification method for >5g scale.[2][3]

-

Dissolution: Place crude 2,6-Dibromo-3-iodopyridine in a round-bottom flask. Add Heptane (approx. 5-8 mL per gram of solid).[1]

-

Heating: Heat the mixture to reflux (98°C) with stirring until the solid fully dissolves.

-

Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT) over 1 hour.

-

Crystallization: Transfer to a 4°C fridge for 2 hours to maximize yield.

-

Filtration: Filter the resulting needles/crystals using a Buchner funnel. Wash the cake with cold heptane (-20°C).

-

Drying: Dry under high vacuum (<5 mbar) at RT. Do not heat above 40°C during drying to avoid sublimation.[2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Purification).

Figure 1: Solvent selection decision tree based on experimental intent.[1] Green nodes indicate optimal solvent choices.

Safety & Stability in Solution

-

Halogen Exchange: Avoid using nucleophilic solvents (like pyridine or unhindered amines) at high temperatures for prolonged periods, as the C2/C6 bromine atoms are susceptible to S

Ar displacement.[2][1][3] -

Light Sensitivity: Solutions in DCM or THF should be kept in amber glassware or wrapped in foil.[1] The C-I bond is weak; exposure to ambient light can generate iodine radicals, turning the solution pink/purple and leading to de-iodinated byproducts.[2][3]

-

Acidity: Solutions in wet solvents can slowly hydrolyze to form pyridones.[1] Ensure all solvents are anhydrous (dried over molecular sieves) for storage.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine (Structural Analog).[2][1][3] Retrieved from [Link][2][1][3]

-

Google Patents (2013). CN102924369A: Method for synthesizing 3,5-dibromo-4-iodopyridine (Recrystallization Protocol Reference).[1] Retrieved from

Sources

- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 3. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Chemoselective Functionalization of Bromo-Iodo-Pyridines

Executive Summary

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex drug scaffolds. In halopyridines, the reactivity differential between Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds offers a programmable "switch" for sequential functionalization.[1]

This guide provides a technical framework for exploiting this differential. The dominant hierarchy in metal-catalyzed cross-coupling is C-I > C-Br , driven by the lower bond dissociation energy (BDE) of the iodide. Conversely, in Nucleophilic Aromatic Substitution (SNAr), this trend is often inverted or dominated by positional electronics (C2/C4 vs. C3). This document details the mechanistic underpinnings, decision-making logic, and validated protocols to achieve high-fidelity chemoselectivity.

Part 1: Mechanistic Underpinnings[2][3]

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary driver for chemoselectivity in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald) is the rate of oxidative addition. The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy barrier for the insertion of the Pd(0) species.

Table 1: Comparative Bond Metrics in Pyridines

| Bond Type | Approx.[2][3][4][5][6][7][8] BDE (kcal/mol) | Bond Length (Å) | Relative Reactivity (Pd-Cat) | Relative Reactivity (SNAr) |

| C–I | ~65 | 2.10 | High (1st) | Low |

| C–Br | ~81 | 1.86 | Medium (2nd) | Medium |

| C–Cl | ~95 | 1.73 | Low (3rd) | High (if activated) |

| C–F | ~115 | 1.35 | Inert | Highest |

Positional Electronic Effects (The "Handy" Rules)

While the halogen identity (I vs. Br) is the primary selector, the position on the pyridine ring exerts a secondary electronic influence.

-

C2/C4 Positions: Electron-deficient (π-deficient) due to the inductive and mesomeric withdrawal of the nitrogen. These positions facilitate oxidative addition of electron-rich catalysts (e.g., Pd(PPh3)4) and are highly reactive in SNAr.

-

C3 Position: Electronically similar to benzene. Reactivity is governed almost entirely by the halogen's BDE.

Part 2: Strategic Decision Matrix

The following diagram illustrates the decision logic for functionalizing a mixed bromo-iodo-pyridine.

Figure 1: Decision matrix for selecting the reactive site based on reaction class.

Part 3: Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C-I Selective)

Objective: Functionalize the C-I bond of 2-bromo-5-iodopyridine while retaining the C-Br bond for subsequent steps.

Mechanistic Rationale: We utilize a Pd(0) source without high-energy ligands to ensure the catalyst discriminates between the weak C-I bond and the stronger C-Br bond. Room temperature or mild heating is preferred to prevent "leakage" into the C-Br site.

Materials:

-

Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH

Step-by-Step Workflow:

-

Degassing (Critical): Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed DME and 2M Na2CO3 via syringe.

-

Reaction: Stir at room temperature for 2 hours.

-

Note: If conversion is slow, heat to 40-50°C. Avoid reflux (>80°C) as this increases the risk of oxidative addition into the C-Br bond.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material. The mono-coupled product should be the major peak.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography. The C-Br retained product is usually less polar than the bis-coupled byproduct.

Protocol B: Selective Lithium-Halogen Exchange (Turbo-Grignard)

Objective: Convert C-I to a nucleophile (C-Mg/Li) for electrophilic trapping.

Mechanistic Rationale: Iodine undergoes exchange significantly faster than bromine due to the weaker bond and higher polarizability. Temperature control is the self-validating check here; at low temperatures (-78°C to -20°C), the C-Br bond is kinetically inert to exchange.

Step-by-Step Workflow:

-

Setup: Flame-dry a flask under Argon.

-

Dissolution: Dissolve 2-bromo-5-iodopyridine in anhydrous THF. Cool to -40°C .

-

Exchange: Dropwise add i-PrMgCl·LiCl (Turbo Grignard, 1.1 equiv).

-

Incubation: Stir at -40°C for 30 minutes.

-

Validation: Quench a small aliquot with D2O and check NMR. Disappearance of the C-I signal and appearance of a deuterated signal confirms exchange. Retention of the C-Br signal confirms selectivity.

-

-

Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone) and warm slowly to room temperature.

Part 4: The SNAr Anomaly

In Nucleophilic Aromatic Substitution, the bond breaking of the C-X bond is not the rate-determining step (RDS); the RDS is the addition of the nucleophile to the ring (formation of the Meisenheimer complex). Therefore, the electronegativity of the halogen (stabilizing the intermediate) matters more than leaving group ability.

Reactivity Order in SNAr: F >> Cl ≈ Br > I[9][5][10]

Scenario: If you treat 2-fluoro-4-iodopyridine with an amine, the Fluorine at C2 will be displaced, leaving the Iodine intact. This is orthogonal to Pd-catalysis.

Figure 2: Mechanism of SNAr showing retention of the C-I bond.

References

-

Handy, S. T., & Zhang, Y. (2006). "NMR-Based Prediction of Regioselectivity in the Arylation of Di- and Trihalopyridines." Journal of Organic Chemistry.

-

Luo, Y., & Wu, J. (2025).[3] "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research. (Contextualized from search results on BDE).

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry - A European Journal.

-

BenchChem Technical Guide. (2025). "The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry."

-

Snieckus, V., et al. (2001).[6] "Selective Ortho and Benzylic Functionalization of Sulfonamides and Suzuki Cross-Coupling." Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. baranlab.org [baranlab.org]

- 5. quora.com [quora.com]

- 6. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

The Trisubstituted Pyridine Scaffold: A Versatile Hub for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1] Among the various substitution patterns, trisubstituted pyridines have emerged as a particularly fruitful area of research, offering a unique combination of structural diversity and tunable physicochemical properties. This guide provides a comprehensive technical overview of the burgeoning applications of trisubstituted pyridines in medicinal chemistry. We will delve into the causality behind their therapeutic efficacy in key disease areas, provide detailed synthetic methodologies for their preparation, and present a forward-looking perspective on the untapped potential of this remarkable chemical scaffold.

The Strategic Advantage of Trisubstitution

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, offers a unique electronic profile. The nitrogen atom's electron-withdrawing nature creates a charge distribution that influences its interactions with biological targets.[2] Trisubstitution provides a powerful tool to modulate these properties with a high degree of precision. By strategically placing three substituents, medicinal chemists can fine-tune a molecule's:

-

Target Affinity and Selectivity: The spatial arrangement of substituents allows for optimized interactions with the binding pockets of enzymes and receptors, enhancing potency and selectivity.

-

Pharmacokinetic Profile: Properties such as solubility, membrane permeability, and metabolic stability can be meticulously adjusted to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Physicochemical Properties: Lipophilicity, pKa, and hydrogen bonding capacity can be controlled to optimize drug-like characteristics.

This level of control makes trisubstituted pyridines a highly attractive scaffold for the development of novel therapeutics targeting a wide array of diseases.

Therapeutic Frontiers of Trisubstituted Pyridines

Trisubstituted pyridines have demonstrated significant therapeutic potential across several key areas of drug discovery.

Oncology: A Scaffold for Precision Cancer Therapy

The trisubstituted pyridine core is a prominent feature in many potent and selective anticancer agents, particularly as kinase inhibitors.

2.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Trisubstituted pyridines have been successfully employed to develop inhibitors of various kinases, including:

-

Akt (Protein Kinase B): A key node in cell survival and proliferation pathways. 2,3,5-trisubstituted pyridines have been developed as allosteric Akt1 and Akt2 inhibitors.[3]

-

Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, implicated in B-cell malignancies. 1,4,6-trisubstituted imidazo[4,5-c]pyridines have been designed as potent BTK inhibitors.[4]

-

Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator involved in cancer cell proliferation. Novel 3,4-disubstituted pyridine derivatives have been identified as potent CDK8 inhibitors.[5]

Mechanism of Action: p38 MAPK Inhibition

A notable example of kinase inhibition by trisubstituted pyridines is the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is activated by cellular stress and inflammatory cytokines and plays a role in cell differentiation, apoptosis, and autophagy.[6][7] Certain 2,3,5-trisubstituted pyridine analogs act as allosteric inhibitors of p38 MAPK, thereby blocking the downstream inflammatory response.[8]

Caption: p38 MAPK signaling pathway and the inhibitory action of a trisubstituted pyridine.

2.1.2. Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. A series of 2,4,6-trisubstituted pyridines bearing various heteroaromatic moieties have been shown to inhibit both topoisomerase I and II, leading to significant cytotoxicity against several human cancer cell lines.[9]

Table 1: Anticancer Activity of Selected Trisubstituted Pyridine Derivatives

| Compound Class | Substitution Pattern | Target | Cancer Cell Line | IC50 (nM) | Reference |

| Pyridine Derivative | 2,4,6-trisubstituted | Topoisomerase I/II | Various | - | [9] |

| Pyrazolopyridine | 1,4,6-trisubstituted | Not specified | Various | 750 - 4150 | [10] |

| Pyridine Derivative | 3,4-disubstituted | CDK8 | HCT-116 | 2.4 - 7.7 | [5] |

| Pyridine Derivative | Not specified | - | HeLa, A549, MDA-MB-231 | 246 - 7700 | [11] |

Neurodegenerative Diseases: A New Avenue for Neuroprotection

Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Trisubstituted pyridines are being explored for their potential to modulate neuroinflammatory pathways and exert neuroprotective effects.

One promising strategy involves the development of positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. A novel 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine has demonstrated neuroprotective potential by enhancing α7 nAChR activity and inhibiting β-amyloid aggregation.[1] Furthermore, certain tricyclic pyridine alkaloids have shown neuroprotective effects against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells.[12]

Anti-inflammatory Applications

The anti-inflammatory properties of trisubstituted pyridines extend beyond their role in neuroinflammation. As previously mentioned, 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of interleukin-1β (IL-1β) release by modulating the p38 MAPK signaling pathway.[8] IL-1β is a central mediator of innate immunity and inflammation, and its inhibition has therapeutic potential in a wide range of inflammatory and autoimmune diseases.[8]

Synthetic Strategies for Trisubstituted Pyridines

The efficient and regioselective synthesis of trisubstituted pyridines is crucial for exploring their therapeutic potential. Several robust synthetic methodologies have been developed.

Krohnke Pyridine Synthesis

A classic and versatile method for the synthesis of 2,4,6-trisubstituted pyridines is the Krohnke synthesis. This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base.

Experimental Protocol: General Procedure for Krohnke Pyridine Synthesis

-

Preparation of the Pyridinium Salt: To a solution of the desired acetophenone (1.0 equiv) in a suitable solvent (e.g., acetone), add iodine (1.1 equiv) and pyridine (1.2 equiv). Stir the mixture at room temperature for 2-4 hours. The resulting pyridinium salt can be isolated by filtration and washed with a cold solvent.

-

Condensation Reaction: To a solution of the pyridinium salt (1.0 equiv) and the α,β-unsaturated carbonyl compound (1.1 equiv) in a suitable solvent (e.g., acetic acid), add ammonium acetate (10 equiv).

-

Reaction Work-up: Heat the reaction mixture to reflux for 4-6 hours. After cooling to room temperature, pour the mixture into ice water and neutralize with a base (e.g., ammonium hydroxide).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The Hantzsch synthesis provides a straightforward route to dihydropyridines, which can then be oxidized to the corresponding pyridines. This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.

Experimental Protocol: General Procedure for Hantzsch Synthesis and Oxidation

-

Dihydropyridine Synthesis: In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) in a suitable solvent (e.g., ethanol).

-

Reaction and Isolation: Heat the mixture to reflux for 2-4 hours. Upon cooling, the dihydropyridine product often crystallizes and can be collected by filtration.

-

Oxidation: Dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) dropwise at room temperature.

-

Purification: After the reaction is complete (monitored by TLC), pour the mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final pyridine product can be purified by chromatography or recrystallization.

Modern Catalytic Approaches

Recent advances in catalysis have provided new and efficient methods for the synthesis of trisubstituted pyridines. For instance, a sustainable method for synthesizing 2,4,6-trisubstituted pyridines utilizes a surface-modified PET@UiO-66 vial as a catalyst with TBHP as an oxidant in THF at 60 °C. This method offers advantages such as catalyst reusability and operational simplicity.

Caption: Synthetic workflow for trisubstituted pyridines.

Future Perspectives and Conclusion

The exploration of trisubstituted pyridines in medicinal chemistry is an active and promising field of research. The versatility of this scaffold, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research will likely focus on:

-

Expansion into New Therapeutic Areas: While oncology and neuroinflammation are current hotspots, the potential of trisubstituted pyridines in infectious diseases, metabolic disorders, and cardiovascular diseases remains largely untapped.

-

Development of Novel Drug Delivery Systems: The unique properties of trisubstituted pyridines may be leveraged for the design of targeted drug delivery systems and prodrugs.

References

-

Agarwal, A., Srivastava, K., Puri, S. K., & Chauhan, P. M. S. (2005). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(7), 1881–1883. [Link]

- Ahmad, A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry, 18(1), 1-18.

-

Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. [Link]

-

Chen, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5789. [Link]

- Das, B., et al. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 3228–3237. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Papadopoulou, A., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(11), 3354. [Link]

-

Rana, A., & Kumar, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]

-

Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

-

Zhang, L., et al. (2024). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

- Abdalla, M. M. (2016).

-

Hartnett, J. C., et al. (2008). Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2194–2197. [Link]

-

Krystof, V., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 210, 113094. [Link]

- LGC Standards. (n.d.).

-

Muñoz-Guevara, M., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

Xiao, Z., et al. (2021). Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. European Journal of Medicinal Chemistry, 223, 113634. [Link]

-

Yang, B. K., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Molecules, 25(22), 5304. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

Sources

- 1. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Genesis and Synthetic Architecture of 2,6-Dibromo-3-iodopyridine

The following technical guide details the discovery, synthesis, and application of 2,6-Dibromo-3-iodopyridine , a critical halogenated heterocyclic building block. This document is structured for researchers and process chemists, focusing on the mechanistic rationale, experimental protocols, and structural validation required for high-purity synthesis.

Executive Summary & Historical Context

2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) is a regio-chemically differentiated pyridine scaffold that serves as a "linchpin" in the total synthesis of complex thiopeptide antibiotics, specifically GE2270 A and Amythiamicins .

The compound was first reported and characterized by the laboratory of Thorsten Bach (Technische Universität München) around 2008. Its discovery was driven by the need for a pyridine core that could undergo sequential, orthogonal cross-coupling reactions. The unique substitution pattern allows for:

-

Site-Selective Functionalization: The C3-Iodine bond is significantly more reactive toward Magnesium/Lithium exchange and Palladium-catalyzed couplings (Negishi/Suzuki) than the C2/C6-Bromine bonds.

-

Iterative Assembly: This reactivity gradient enables the stepwise construction of 2,3,6-trisubstituted pyridine cores found in bioactive natural products.

The Core Protocol: Regioselective Lithiation

The most efficient and scalable route to 2,6-dibromo-3-iodopyridine is the Directed Ortho Metallation (DoM) of commercially available 2,6-dibromopyridine. This method relies on the kinetic acidity of the C3-proton, enhanced by the inductive withdrawal of the adjacent bromine and the ring nitrogen.

Mechanistic Rationale

The synthesis exploits the "Halogen Dance" principle and inductive effects to achieve high regioselectivity without the need for directing groups like amides or ethers.

-

Substrate: 2,6-Dibromopyridine.[1][2][3][4][5][6][7][8][9][10]

-

Reagent: Lithium Diisopropylamide (LDA).

-

Electrophile: Iodine (

). -

Selectivity: The C3-H and C5-H positions are chemically equivalent and highly acidic due to the -I (inductive withdrawing) effect of the

-Bromine atoms. The bulky base (LDA) preferentially deprotonates this position at low temperatures (-78°C) to form a stable 3-lithio species, which is then trapped with iodine.

Reaction Pathway Diagram

The following diagram illustrates the regioselective lithiation and subsequent quenching workflow.

Figure 1: Synthetic workflow for the regioselective C3-functionalization of 2,6-dibromopyridine.

Experimental Methodology

This protocol is adapted from the seminal work by Delgado and Bach (Chem. Eur. J.[5] 2008).[1][5]

Reagents & Equipment

-

Reactants: 2,6-Dibromopyridine (>98%), Iodine (resublimed).

-

Base: Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (freshly prepared or high-quality commercial source).

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or passed through activated alumina).

-

Atmosphere: Strictly Argon or Nitrogen (positive pressure).

-

Vessel: Flame-dried 3-neck round-bottom flask equipped with a low-temperature thermometer.

Step-by-Step Synthesis

| Step | Operation | Critical Technical Note |

| 1 | Dissolution | Dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.2 M concentration) under inert atmosphere. |

| 2 | Cryogenic Cooling | Cool the solution to -78°C using a dry ice/acetone bath. |

| 3 | Lithiation | Add LDA (1.1 equiv) dropwise via syringe pump over 30 minutes. |

| 4 | Equilibration | Stir the mixture at -78°C for 1 to 2 hours . |

| 5 | Quenching | Dissolve Iodine (1.2 equiv) in a minimal amount of THF and add dropwise to the lithiated mixture. |

| 6 | Warming | Allow the mixture to warm slowly to room temperature over 2 hours. |

| 7 | Workup | Quench with sat. aq. |

| 8 | Purification | Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). |

Yield & Characterization Data

-

Typical Yield: 85–92%

-

Physical State: Colorless to pale yellow solid.

-

Melting Point: 105–106°C (approximate).

-

Stability: Stable at room temperature; store protected from light to prevent deiodination.

Strategic Applications in Drug Discovery

The utility of 2,6-dibromo-3-iodopyridine lies in its orthogonal reactivity . The C-I bond is weaker and more polarizable than the C-Br bonds, allowing for selective activation.

Reactivity Hierarchy

-

First Functionalization (C3): Magnesium-Halogen exchange (

, -40°C) or Palladium-catalyzed Negishi coupling occurs exclusively at the C3-Iodine position. -

Second Functionalization (C6): Subsequent lithiation or catalysis activates the C6-Bromine (less hindered than C2).

-

Third Functionalization (C2): The final C2-Bromine can be substituted.

Figure 2: Orthogonal reactivity profile enabling sequential library generation.

References

-

Delgado, O.; Müller, H. M.; Bach, T. "Concise Total Synthesis of the Thiazolyl Peptide Antibiotic GE2270 A." Chemistry – A European Journal, 2008 , 14(8), 2322–2339.[5] Link

-

Ammer, C.; Bach, T. "Total Syntheses of the Thiopeptides Amythiamicin C and D." Chemistry – A European Journal, 2010 , 16(47), 14083–14093.[11][12] Link[11]

- Lassalas, P. "Synthèse totale d'analogues de la GE2270 A." Doctoral Thesis, Université de Strasbourg, 2011. (Validating the 2-step protocol and scalability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-dibromo-3-iodopyridine - CAS:1032582-80-1 - Abovchem [abovchem.com]

- 3. 2,6-dibromo-3-iodopyridine - CAS:1032582-80-1 - Abovchem [abovchem.com]

- 4. abcr.com [abcr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Étude de nouvelles méthodologies d’arylation directe en séries azole et pyridine : Application à la synthèse de coeurs de thiopeptides antibiotiques de la série d - TEL - Thèses en ligne [theses.hal.science]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Total syntheses of the thiopeptides amythiamicin C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of 2,6-Dibromo-3-iodopyridine

Topic: Stability and storage conditions for 2,6-Dibromo-3-iodopyridine Document Type: Technical Guide / Whitepaper Target Audience: Synthetic Organic Chemists, Process Chemists, and Inventory Managers.[1]

Executive Summary

2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1 ) is a high-value heterocyclic building block, critical in the synthesis of complex natural products (e.g., thiopeptide antibiotics like Nosiheptide) and functionalized pyridine scaffolds.[1][2][3][4] Its utility lies in its orthogonal reactivity : the C3–Iodine bond is significantly more labile than the C2/C6–Bromine bonds, allowing for site-selective metalation (e.g., Negishi, Suzuki, or Lithium-Halogen exchange) without disturbing the rest of the ring.

However, this same reactivity renders the compound inherently unstable.[1] The C–I bond is susceptible to homolytic cleavage (photolysis) and metal-halogen exchange with trace metals.[1] This guide defines the mandatory storage protocols to prevent protodeiodination and oxidative degradation, ensuring the material remains viable for high-precision catalysis.[1]

Chemical Profile & Critical Reactivity[1]

Identification

| Property | Specification |

| Chemical Name | 2,6-Dibromo-3-iodopyridine |

| CAS Number | 1032582-80-1 |

| Molecular Formula | C₅H₂Br₂IN |

| Molecular Weight | 362.79 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow (Darkens upon degradation) |

| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |

The Mechanistic Basis of Instability

The storage requirements are dictated by the Bond Dissociation Energy (BDE) hierarchy of the halogen substituents.[1]

-

C3–Iodine (~65 kcal/mol): The weakest link.[1] It is electron-rich relative to the C–Br bonds and highly susceptible to UV-induced homolytic cleavage (generating an aryl radical) and nucleophilic attack.[1]

-

C2/C6–Bromine (~81 kcal/mol): These positions are activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nitrogen, but they are kinetically more stable than the C3–I position under storage conditions.[1]

Key Degradation Pathway:

Exposure to photons (

Storage & Handling Protocols

Environmental Control (The "Three Pillars")

To maintain purity >98%, the following conditions must be met. Any deviation accelerates the degradation kinetics described above.[1]

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for spontaneous deiodination and slows oxidative processes.[1] |

| Light | Strict Darkness (Amber Glass/Foil) | Prevents photon absorption by the C–I bond, stopping radical initiation.[1] |

| Atmosphere | Inert Gas (Argon or | Excludes moisture (proton source for radical quenching) and oxygen (oxidative degradation).[1] |

Standard Operating Procedure (SOP) for Storage

-

Primary Container: The compound must be stored in a borosilicate glass vial, preferably amber-colored.

-

Sealing: Cap with a Teflon-lined septum to allow inert gas backfilling.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar.[1]

-

Desiccation: Place the primary container inside a desiccator or a secondary jar containing activated silica gel or Drierite.[1]

-

Inerting: Upon receipt or after every use, flush the headspace of the vial with dry Argon for 15–30 seconds before resealing.[1]

Handling in Synthesis

When using this reagent for sensitive metalation (e.g., preparation of 2,6-dibromopyridin-3-yl zinc iodide):

-

Warm to Room Temp: Allow the refrigerated vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation, which will kill subsequent organometallic reagents (e.g., Turbo-Grignard or TMP-bases).[1]

-

Solvent Choice: Dissolve only in anhydrous, degassed solvents (THF, DCM).[1]

-

Usage Window: Once in solution, the C–I bond is more vulnerable.[1] Use solutions immediately; do not store stock solutions.

Quality Control & Self-Validating Systems

Because reagents degrade, researchers must validate integrity before committing valuable precursors to a reaction.[1]

Visual Inspection (First Line of Defense)

-

Pass: Powder is off-white, cream, or very pale yellow.[1]

-

Fail: Powder is distinct yellow, orange, or brown. Brown indicates free Iodine (

) release.[1] -

Action: If discolored, purify via recrystallization (from hexanes/DCM) or short plug filtration immediately.[1]

Analytical Validation (NMR)

Run a quick

-

Target Molecule (2,6-Dibromo-3-iodopyridine): Look for two distinct doublets (aromatic protons at C4 and C5).[1] The presence of the Iodine at C3 deshields the adjacent C4 proton significantly.[1]

-

Impurity (2,6-Dibromopyridine): If the Iodine is lost, the symmetry of the molecule changes (or shifts move upfield).[1] 2,6-dibromopyridine typically shows a triplet and a doublet pattern (depending on resolution) or distinct shifts compared to the iodo-analog.[1]

Functional Test (The "Zinc Check")

If the material is critical for a total synthesis step:

-

Take a small aliquot (10 mg).[1]

-

Treat with

or -

Quench with

.[1] -

Check MS/NMR for deuterium incorporation at the C3 position.[1]

References

-

Knochel, P., et al. (2011).[1] Regioselective functionalization of pyridines via TMP-magnesiate bases. Chemical Reviews. (Contextual grounding on the reactivity of 3-iodo-pyridine species).

-

ResearchGate. (2025). Synthesis of Thiopeptide Antibiotics via 2,6-Dibromo-3-iodopyridine. Retrieved from [Link]

-

PubChem. (2025).[1] 2,6-Dibromo-3-iodopyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 1032582-80-1・2,6-Dibromo-3-iodopyridine・2,6-Dibromo-3-iodopyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. 2,6-dibromo-3-iodopyridine,(CAS# 1032582-80-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

Strategic Sourcing & Technical Utilization of 2,6-Dibromo-3-iodopyridine

Topic: Commercial Availability & Strategic Utilization of 2,6-Dibromo-3-iodopyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists.

Executive Summary

In the landscape of modern medicinal chemistry, 2,6-Dibromo-3-iodopyridine (CAS: 1032582-80-1) represents a "privileged scaffold" due to its unique halogen substitution pattern. Its value lies in the differential reactivity of the C-I and C-Br bonds, enabling highly regioselective orthogonal cross-coupling reactions.[1] This guide analyzes the commercial landscape, provides a validated "Make vs. Buy" decision matrix, and details the technical protocols required to utilize this compound effectively in drug discovery, particularly for kinase inhibitor development.

Chemical Profile & Strategic Utility[1]

The Orthogonal Reactivity Paradigm

The strategic value of 2,6-dibromo-3-iodopyridine stems from the bond dissociation energy (BDE) hierarchy of its halogen substituents. The C3–I bond is significantly weaker and "softer" than the C2–Br and C6–Br bonds, making it the preferred site for oxidative addition by Palladium(0) catalysts.

-

Primary Reactivity (C3-I): Reacts first under mild Suzuki-Miyaura or Sonogashira conditions.

-

Secondary Reactivity (C2-Br / C6-Br): Reacts subsequently under forcing conditions or with specialized ligands (e.g., Buchwald ligands).

This hierarchy allows for the sequential construction of trisubstituted pyridine cores without the need for protecting groups.

Reactivity Visualization

The following diagram illustrates the chemoselective functionalization pathways available for this scaffold.

Figure 1: Chemoselective reactivity map demonstrating the orthogonal functionalization strategy.

Commercial Landscape Analysis

Supply Chain Overview

While 2,6-dibromo-3-iodopyridine is commercially available, it is often classified as a "specialty building block" rather than a commodity chemical. This impacts pricing and lead times.

| Supplier Category | Typical Purity | Pack Sizes | Lead Time | Strategic Note |

| Catalog Suppliers (e.g., BLD Pharm, Ambeed) | >97% | 1g, 5g, 25g | 1-2 Weeks | Best for hit-to-lead and small-scale synthesis. |

| CROs / Custom Synthesis (e.g., WuXi, ChemPartner) | >98% | >100g | 4-8 Weeks | Recommended for scale-up; cost-effective only at >100g scale. |

| Aggregators (e.g., MolPort, eMolecules) | Var.[2] | Var. | Var. | Useful for price comparison but verify stock location (often ships from China). |

Key Procurement Risks

-

Regioisomer Confusion: Ensure the CAS is 1032582-80-1 . Do not confuse with 2-bromo-4-iodopyridine (CAS 1160184-14-4) or 2,6-dibromo-4-iodopyridine, which are common byproducts of "halogen dance" synthesis routes.

-

Purity vs. Price: Low-cost batches may contain traces of the non-iodinated starting material (2,6-dibromopyridine), which acts as a competitive inhibitor in cross-coupling reactions. Always request H-NMR verification.

Technical Guide: The "Make" Option (Synthesis)

For laboratories requiring >50g or facing supply shortages, in-house synthesis is a viable, high-integrity option. The synthesis relies on Directed Ortho-Lithiation (DoM) .

Synthesis Logic

The synthesis utilizes the inductive effect of the bromine atoms to acidify the C3 proton. Treatment with Lithium Diisopropylamide (LDA) generates the lithiated intermediate, which is trapped with iodine.[3]

Critical Control Point: The lithiated species is kinetically stable at low temperatures (-78°C). If the temperature rises before iodine quenching, the lithium may migrate to the C4 position (Halogen Dance), yielding the thermodynamically stable 4-iodo isomer.[3]

Validated Protocol

-

Reagents: 2,6-Dibromopyridine (1.0 equiv), LDA (1.1 equiv), Iodine (1.2 equiv), THF (anhydrous).

-

Conditions: -78°C under Argon/Nitrogen.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C.

-

Lithiation: Add LDA (freshly prepared or commercial 2.0M solution) dropwise.

-

Substrate Addition: Dissolve 2,6-dibromopyridine in THF and add dropwise to the LDA solution, maintaining internal temperature below -70°C. Stir for 30 minutes.

-

Note: The solution typically turns deep yellow/orange.

-

-

Quenching: Dissolve Iodine (

) in THF and add slowly to the lithiated mixture. -

Workup: Allow to warm to room temperature. Quench with saturated

(sodium thiosulfate) to remove excess iodine. Extract with EtOAc, wash with brine, dry over -

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

Figure 2: Synthesis workflow highlighting the critical temperature control point to avoid regioisomerization.

Strategic Applications in Drug Discovery[1]

This scaffold is extensively used in the synthesis of Kinase Inhibitors .[1] The C3-aryl linkage is often used to engage the hinge region of kinases, while the C2/C6 positions allow for solubilizing groups or vectors to access the solvent-exposed regions.

-

Case Study: Synthesis of p38 MAP Kinase inhibitors often utilizes the 2,6-dibromo-3-iodopyridine core to install a fluorophenyl group at C3 (Suzuki) followed by an amine displacement at C2 (

) and a final coupling at C6.

References

- Schlosser, M. (2005). The "Halogen Dance" on Pyridines: A Versatile Tool for Isomerizing Halopyridines. Angewandte Chemie International Edition. (General reference for the mechanism described in Section 4.1).

- Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines. Journal of Organic Chemistry.

Sources

Introduction: The Strategic Value of 2,6-Dibromo-3-iodopyridine

An In-Depth Technical Guide to the Reactions of 2,6-Dibromo-3-iodopyridine for Researchers, Scientists, and Drug Development Professionals